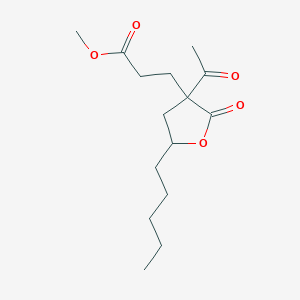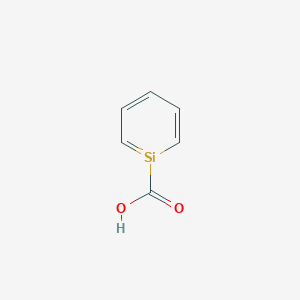
Siline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siline-1-carboxylic acid is a carboxylic acid derivative with a unique structure that includes a silicon atom. Carboxylic acids are organic compounds containing a carboxyl group (-COOH), and they play significant roles in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Siline-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Siline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: Formation of esters, amides, and anhydrides through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.
Major Products Formed
Applications De Recherche Scientifique
Siline-1-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Nanotechnology: Utilized in the surface modification of nanoparticles and nanostructures.
Polymers: Acts as a monomer or additive in the production of synthetic and natural polymers.
Medical Field: Explored for potential therapeutic applications and drug delivery systems.
Mécanisme D'action
The mechanism of action of siline-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Nucleophilic Acyl Substitution: The carboxyl group (-COOH) undergoes nucleophilic attack, leading to the formation of esters, amides, and other derivatives.
Hydrogen Bonding: The presence of both hydroxyl and carbonyl groups allows for hydrogen bonding, stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic Acid: The simplest carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propanoic Acid: A three-carbon carboxylic acid used in food preservatives.
Propriétés
Numéro CAS |
110852-14-7 |
|---|---|
Formule moléculaire |
C6H6O2Si |
Poids moléculaire |
138.20 g/mol |
Nom IUPAC |
siline-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2Si/c7-6(8)9-4-2-1-3-5-9/h1-5H,(H,7,8) |
Clé InChI |
ZFNKVHAEUASRLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[Si](C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


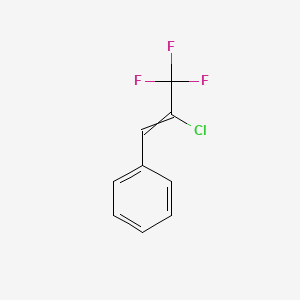
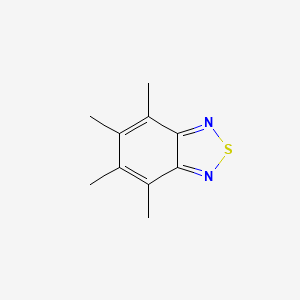
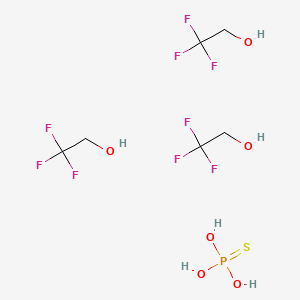
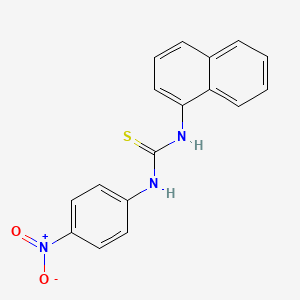
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
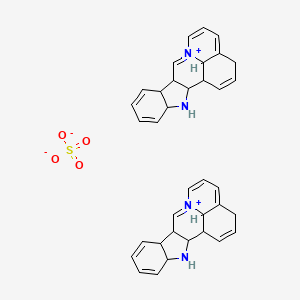
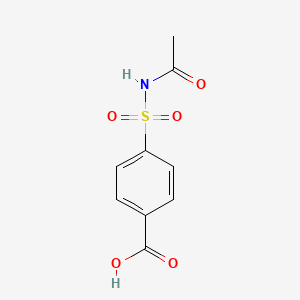
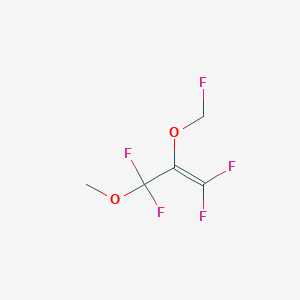
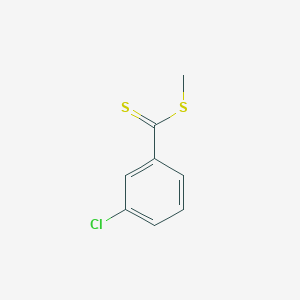
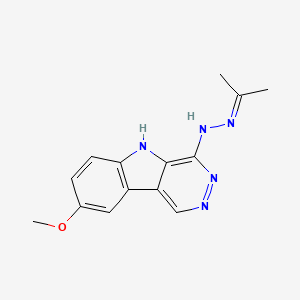
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
